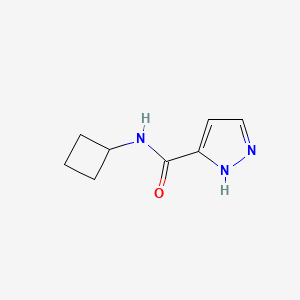

N-cyclobutyl-1H-pyrazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclobutyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c12-8(7-4-5-9-11-7)10-6-2-1-3-6/h4-6H,1-3H2,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZBYWSJAOZRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations for N Cyclobutyl 1h Pyrazole 3 Carboxamide Architectures

Strategic Approaches to Pyrazole (B372694) Core Formation

The construction of the pyrazole ring is a foundational step in the synthesis of N-cyclobutyl-1H-pyrazole-3-carboxamide. Various strategic approaches have been developed to efficiently create this heterocyclic core, allowing for substitution at different positions.

Cyclization Reactions and Precursor Derivatization

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Knorr. nih.govbeilstein-journals.org This approach is highly versatile, as the derivatization of both the dicarbonyl precursor and the hydrazine allows for the introduction of a wide array of substituents onto the resulting pyrazole ring. For instance, the reaction of a β-diketone with a substituted hydrazine can lead to the formation of two different regioisomers, and reaction conditions can be optimized to favor the desired product. nih.govmdpi.com

Key precursors for pyrazole synthesis include:

1,3-Diketones: These readily react with hydrazines to form the pyrazole core. The substituents on the diketone determine the substitution pattern at positions 3 and 5 of the pyrazole ring. mdpi.com

α,β-Unsaturated Carbonyl Compounds: These precursors, including those with a leaving group, can react with hydrazines to form pyrazolines, which are then converted to pyrazoles. mdpi.com

β-Enaminones: These compounds also serve as effective precursors for pyrazole synthesis through cyclocondensation with hydrazines. mdpi.com

The derivatization of these precursors is crucial for introducing functional groups that can be further modified. For example, using α,β-alkynic aldehydes and hydrazines allows for the in-situ formation of α,β-alkynic hydrazones, which can then undergo cyclization to yield functionalized pyrazoles. mdpi.com

| Precursor Type | Reactant | Key Features |

|---|---|---|

| 1,3-Dicarbonyl Compounds | Hydrazine or its derivatives | Classic and versatile method; allows for substitution at positions 3 and 5. nih.govmdpi.com |

| α,β-Unsaturated Ketones | Hydrazine or its derivatives | Forms pyrazoline intermediate, which is then oxidized to pyrazole. mdpi.com |

| β-Enaminones | Hydrazine or its derivatives | Provides an alternative route to substituted pyrazoles. mdpi.com |

Diversification at Pyrazole Ring Positions

Post-synthesis modification of the pyrazole ring is a powerful strategy for creating a library of analogs. The pyrazole nucleus has distinct reactive positions that can be targeted for functionalization. Regioselective functionalization is key to controlling the final structure of the molecule. rsc.orgacs.orgacs.org

Methods for diversification include:

N-Arylation and N-Alkylation: The nitrogen atoms of the pyrazole ring can be functionalized through reactions such as Ullmann coupling with aryl halides or alkylation with various electrophiles. beilstein-journals.org

C-H Activation: Direct C-H functionalization at positions 3, 4, and 5 of the pyrazole ring has emerged as a powerful tool for introducing aryl or other groups, often catalyzed by transition metals like palladium. acs.org

Multicomponent Reactions (MCRs): These reactions allow for the one-pot synthesis of highly substituted pyrazoles by combining three or more starting materials. MCRs are highly efficient and allow for significant structural diversity. beilstein-journals.orgacs.org

Installation and Functionalization of the N-cyclobutyl Moiety

The N-cyclobutyl group is a key feature of the target molecule. Its installation is typically achieved through an amidation reaction, and its stereochemistry can have a significant impact on the molecule's properties.

Amidation Reactions and Linker Strategies

The formation of the amide bond between the pyrazole-3-carboxylic acid and cyclobutylamine is a critical step. A common approach involves the activation of the carboxylic acid, often by converting it to a more reactive species like an acid chloride. researchgate.net

A general synthetic route involves:

Synthesis of Pyrazole-3-carboxylic Acid: This can be achieved through various methods, including the cyclocondensation of a 2,4-diketoester with hydrazine. beilstein-journals.org

Activation of the Carboxylic Acid: The pyrazole-3-carboxylic acid is often converted to pyrazole-3-carbonyl chloride by reacting it with an agent like thionyl chloride or oxalyl chloride. researchgate.netmdpi.com

Amidation: The activated pyrazole-3-carbonyl chloride is then reacted with cyclobutylamine to form the desired this compound. mdpi.com

| Step | Description | Common Reagents |

|---|---|---|

| 1. Carboxylic Acid Formation | Synthesis of the pyrazole-3-carboxylic acid core. | 2,4-diketoesters, hydrazine. beilstein-journals.org |

| 2. Carboxylic Acid Activation | Conversion to a more reactive intermediate. | Thionyl chloride, oxalyl chloride. researchgate.netmdpi.com |

| 3. Amide Bond Formation | Reaction with cyclobutylamine. | Cyclobutylamine. |

Stereochemical Considerations in Cyclobutyl Incorporation

The cyclobutane ring is not planar and exists in a puckered conformation. nih.gov When incorporating a cyclobutyl moiety, particularly a substituted one, the stereochemistry can influence the biological activity and physical properties of the final compound. For 1,3-disubstituted cyclobutanes, cis and trans diastereomers are possible, and their synthesis often requires stereocontrolled methods. researchgate.net The three-dimensional structure of the cyclobutane ring can be exploited in drug design to orient substituents in specific spatial arrangements. nih.govvilniustech.lt

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of pyrazole derivatives aims to reduce the environmental impact of chemical processes. This includes using less hazardous solvents, reducing reaction times, and improving energy efficiency. nih.govthieme-connect.com

Sustainable synthetic approaches include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields in pyrazole synthesis. dergipark.org.trgsconlinepress.comdergipark.org.trresearchgate.net It is an energy-efficient alternative to conventional heating. dergipark.org.tr

Multicomponent Reactions (MCRs): MCRs are inherently green as they reduce the number of synthetic steps and purification procedures, leading to less waste. acs.orgrsc.org

Aqueous Media and Green Catalysts: Performing reactions in water as a solvent is a key aspect of green chemistry. thieme-connect.com The use of environmentally benign and reusable catalysts also contributes to the sustainability of the synthesis. thieme-connect.com

| Approach | Principle | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Energy efficiency | Reduced reaction times, improved yields. dergipark.org.trgsconlinepress.com |

| Multicomponent Reactions | Atom and step economy | Fewer synthetic steps, less waste. acs.orgrsc.org |

| Aqueous Synthesis | Use of green solvents | Reduced use of hazardous organic solvents. thieme-connect.com |

Structure Activity Relationship Sar and Ligand Design Principles for N Cyclobutyl 1h Pyrazole 3 Carboxamide Derivatives

Systematic Modulations of N-cyclobutyl-1H-pyrazole-3-carboxamide Core and Substituents

The biological activity of this compound derivatives can be finely tuned by systematic modifications at three key positions: the N-cyclobutyl group, the carboxamide linker, and the pyrazole (B372694) nucleus. nih.govnih.govresearchgate.net These modifications influence the compound's affinity, selectivity, and pharmacokinetic properties.

For instance, in related heterocyclic scaffolds, the substitution pattern on a cycloalkyl ring has been shown to be a key determinant of biological activity. The introduction of substituents on the cyclobutyl ring could lock it into a preferred conformation, thereby pre-organizing the molecule for binding and enhancing potency. The exploration of SAR for related pyrazole derivatives has shown that even small changes in the size and nature of alkyl groups can lead to significant changes in activity. For example, the replacement of a cyclopentyl moiety with a methyl or benzyl (B1604629) group in a 3,5-disubstituted pyrazole series resulted in a decrease in inhibitory activity, highlighting the sensitivity of the binding pocket to the size and shape of the substituent. nih.gov

| Compound | N-Substituent | Relative Activity |

|---|---|---|

| Analogue 1 | Cyclopentyl | High |

| Analogue 2 | Methyl | Low |

| Analogue 3 | Benzyl | Low |

The carboxamide linker is a crucial component of the this compound scaffold, providing a key hydrogen bonding motif and orienting the N-cyclobutyl group relative to the pyrazole core. Variations in this linker can have a profound impact on biological activity. Modifications can include altering the substitution on the amide nitrogen, which can affect the molecule's polarity and ability to engage in hydrogen bonds. nih.gov

In the development of pyrazole carboxamide inhibitors, the amide portion of the molecule is often explored to optimize interactions with the target protein. For example, in a series of 4-cyanomethyl-1,5-diphenyl-1H-pyrazole-3-carboxamides, a diverse library of secondary and tertiary amides was synthesized to map the SAR of the eastern amide region. nih.gov This study revealed that a range of modifications were tolerated, although the introduction of polar and especially charged groups tended to reduce activity. nih.gov This suggests that the environment around the carboxamide linker is likely hydrophobic in nature for that particular target.

The pyrazole ring is a versatile scaffold that allows for substitution at multiple positions, each influencing the electronic properties and spatial arrangement of the molecule. nih.gov Electrophilic substitution generally occurs at the 4-position, while nucleophilic attack is favored at the 3- and 5-positions. mdpi.com

Structure-activity relationship studies on various pyrazole derivatives have demonstrated the importance of substituents on the pyrazole ring. For instance, in a series of pyrazole-based inhibitors of meprin α and β, modifications at the 3- and 5-positions of the pyrazole ring were evaluated. nih.gov The introduction of different sized residues, such as methyl, benzyl, and cyclopentyl groups, at these positions led to significant variations in inhibitory activity. nih.gov

The electronic nature of the substituents also plays a critical role. Electron-donating or electron-withdrawing groups can modulate the pKa of the pyrazole nitrogens and influence the strength of hydrogen bonds with the target protein. For example, the introduction of acidic carboxyphenyl moieties on the pyrazole ring was shown to increase activity against meprin β. nih.gov

| Compound Series | Substitution Position | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Meprin Inhibitors | 3- and 5-positions | Alkyl, Aryl | Significant variation in potency | nih.gov |

| Meprin Inhibitors | Phenyl ring at 3- or 5-position | Carboxyphenyl (acidic) | Increased activity against meprin β | nih.gov |

| General Pyrazole Derivatives | 4-position | Various | Modulation of electronic properties and biological activity | mdpi.com |

Rational Drug Design Approaches in Pyrazole Carboxamide Discovery

The discovery and development of this compound derivatives have been significantly accelerated by the application of rational drug design strategies. These approaches leverage structural information and computational tools to guide the design of molecules with improved potency, selectivity, and drug-like properties.

Fragment-based drug design (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight fragments for weak binding to the target protein. The structural information from these fragment-protein complexes is then used to grow or link the fragments into more potent, lead-like molecules.

The pyrazole carboxamide scaffold is well-suited for FBDD. In the discovery of Factor XIa inhibitors, 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives were identified as privileged fragments. mdpi.com These fragments were then elaborated into more potent inhibitors by fusing them with other pharmacophoric elements. mdpi.com This strategy led to the identification of lead compounds with good in vitro inhibitory potency and coagulation activities. mdpi.com Similarly, fragment-based approaches have been employed in the development of inhibitors for Mycobacterium tuberculosis CYP121. nih.gov

Once a lead compound like this compound is identified, lead optimization strategies are employed to enhance its pharmacological profile. This iterative process involves making systematic chemical modifications to the lead structure to improve properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.

A common lead optimization strategy for pyrazole carboxamides involves parallel optimization of potency and pharmacokinetic properties. For example, in the development of ERK5 kinase inhibitors, a pyrrole (B145914) carboxamide hit was optimized to a nanomolar inhibitor. nih.gov However, this compound suffered from poor oral bioavailability. Through parallel optimization, a nonbasic pyrazole analogue was identified with a better balance of ERK5 inhibition and oral exposure. nih.gov

Another key aspect of lead optimization is improving selectivity. In the development of Trypanosoma brucei N-myristoyltransferase inhibitors, a pyrazole sulfonamide lead was modified to improve blood-brain barrier permeability and selectivity. nih.gov This was achieved by reducing the polar surface area and replacing a core aromatic ring with a flexible linker. nih.gov These modifications led to the discovery of a compound with partial efficacy in a stage 2 mouse model of Human African Trypanosomiasis. nih.gov

| Lead Compound Class | Target | Optimization Goal | Strategy Employed | Outcome | Reference |

|---|---|---|---|---|---|

| Pyrrole Carboxamide | ERK5 Kinase | Improve potency and oral bioavailability | Parallel optimization of potency and in vitro PK parameters; replacement with a nonbasic pyrazole analogue | Balanced ERK5 inhibition and oral exposure | nih.gov |

| Pyrazole Sulfonamide | Trypanosoma brucei N-myristoyltransferase | Improve CNS penetration and selectivity | Reduction of polar surface area; replacement of core aromatic with a flexible linker | Improved blood-brain barrier permeability and selectivity | nih.gov |

| Amino-carboxamide benzothiazoles | LSD1 | Enhance potency and explore SAR | Synthesis and in vitro evaluation of analogues | Identification of more potent inhibitors and understanding of structural requirements | semanticscholar.org |

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) in Pyrazole Carboxamide Research

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies central to modern drug discovery and pesticide development. These techniques are instrumental in deciphering the complex relationship between the chemical structure of a molecule and its biological activity. In the context of pyrazole carboxamide research, these models provide crucial insights that guide the rational design of novel derivatives with enhanced potency and selectivity. rsc.orgnih.gov

Pharmacophore Modeling

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For pyrazole carboxamide derivatives, these models are developed by analyzing a set of active compounds to identify common features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Research into pyrazole-based derivatives as selective COX-2 inhibitors has utilized ligand-based pharmacophore modeling to identify key chemical features necessary for potent and selective inhibition. nih.gov Similarly, studies on pyrazole-3-carbohydrazone derivatives as Dipeptidyl Peptidase IV (DPP-IV) inhibitors have employed pharmacophore modeling to understand the structural requirements for interaction with the enzyme's active site. juniperpublishers.com These models serve as 3D search queries for virtual screening of compound libraries to find new potential inhibitors or as blueprints for designing novel molecules with desired biological activity. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. ej-chem.org This allows for the prediction of the activity of newly designed, unsynthesized molecules, thereby prioritizing synthetic efforts. QSAR models can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches.

2D-QSAR: These models correlate biological activity with physicochemical descriptors calculated from the 2D structure, such as lipophilicity (logP), molar refractivity, and electronic parameters. For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed that the activity was significantly influenced by adjacency distance matrix descriptors. nih.govacs.org Such models provide valuable, albeit less spatially detailed, insights into the structural requirements for activity.

3D-QSAR: Three-dimensional QSAR methods provide a more detailed understanding by considering the 3D conformation of the molecules. The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activity.

CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more comprehensive model. nih.gov

Several 3D-QSAR studies on pyrazole carboxamide derivatives have yielded models with significant predictive power. A study on novel pyrazole carboxamide derivatives containing a benzimidazole (B57391) moiety as antifungal agents against Botrytis cinerea resulted in a robust CoMFA model. rsc.org The contour maps generated from this model indicated regions where steric bulk and electrostatic properties could be modified to enhance antifungal activity. rsc.org Similarly, a 3D-QSAR study on N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs) provided crucial insights for structural optimization. acs.orgacs.org

The statistical robustness of a QSAR model is critical for its predictive ability. This is typically assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability.

Interactive Table: Summary of QSAR Studies on Pyrazole Carboxamide Derivatives

| Target/Activity | Compound Series | QSAR Method | q² | r² | Key Findings & Important Descriptors |

| Antifungal (B. cinerea) | Pyrazole carboxamides with benzimidazole moiety | CoMFA | 0.578 | 0.850 | Steric and electrostatic fields are critical for activity. rsc.org |

| SDH Inhibition (Fungicidal) | N-(pyridin-4-yl)-pyrazole-4-carboxamides | CoMFA & CoMSIA | 0.612 (CoMFA), 0.598 (CoMSIA) | 0.985 (CoMFA), 0.976 (CoMSIA) | Steric, electrostatic, and hydrophobic properties influence potency. acs.org |

| EGFR Kinase Inhibition | 1H-pyrazole-1-carbothioamide derivatives | SW-MLR (2D-QSAR) | N/A | >0.9 | Activity is influenced by adjacency distance matrix descriptors. acs.org |

| Antiproliferative (HT-29) | Pyrazole derivatives with acetamide (B32628) moiety | 2D-QSAR | 0.8744 | 0.9395 | The model demonstrated good predictive power for antiproliferative activity. researchgate.net |

Biological Target Identification and Mechanistic Studies of N Cyclobutyl 1h Pyrazole 3 Carboxamide Analogs in Vitro

Enzymatic Inhibition and Modulation Studies

Kinase Inhibition Profiles (e.g., FLT3, Pim, BTK, GSK3, NIK)

Derivatives of 1H-pyrazole-3-carboxamide have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes. The pyrazole (B372694) scaffold serves as a versatile platform for designing selective and potent kinase inhibitors.

FMS-like Tyrosine Kinase 3 (FLT3) , a receptor tyrosine kinase, is a validated target in acute myeloid leukemia (AML). mdpi.commdpi.com Novel 1H-pyrazole-3-carboxamide derivatives have been designed and synthesized, showing potent activity against FLT3. For instance, compound 8t , a derivative, exhibited an IC₅₀ of 0.089 nM against FLT3. mdpi.comelsevierpure.com This compound also demonstrated significant inhibitory activity against various FLT3 mutants. mdpi.com

Pim kinases are a family of serine/threonine kinases implicated in cancer. A review of literature from 2010 to 2015 highlights that molecules containing a pyrazole moiety can exhibit potent activity against Pim kinases. nih.gov

Bruton's Tyrosine Kinase (BTK) is a crucial component of B-cell receptor signaling and a target for autoimmune diseases and B-cell malignancies. mdpi.com A pyrazole carboxamide, BI-BTK-1 , has been reported as a potent and selective irreversible inhibitor of BTK, with an IC₅₀ of 0.9 nM. mdpi.com The pyrazole carboxamide moiety is believed to form hydrogen bond interactions with the hinge region of the kinase. mdpi.com

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer. While various pyrazole scaffolds have been explored as GSK-3 inhibitors, specific data on N-cyclobutyl-1H-pyrazole-3-carboxamide analogs is limited in the reviewed literature. nih.govbohrium.com However, the broader class of pyrazole derivatives has been a focus in the development of GSK-3 inhibitors. nih.gov

NF-κB-Inducing Kinase (NIK) is a central component of the non-canonical NF-κB signaling pathway and an oncogenic drug target. An aminopyrazole derivative, the cyclobutyl analogue 3e , was identified as a potent NIK inhibitor with an IC₅₀ of 2.9 μM. nih.gov This finding suggests that the N-cyclobutyl moiety can be a favorable substitution in the design of NIK inhibitors within the pyrazole class. nih.gov

| Compound/Analog Series | Target Kinase | Reported Activity (IC₅₀) |

|---|---|---|

| Compound 8t (a 1H-pyrazole-3-carboxamide derivative) | FLT3 | 0.089 nM |

| BI-BTK-1 (a pyrazole carboxamide) | BTK | 0.9 nM |

| Cyclobutyl analogue 3e (an aminopyrazole derivative) | NIK | 2.9 μM |

Carbonic Anhydrase and IDO1 Inhibition

Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are established drug targets for various conditions, including glaucoma and epilepsy. researchgate.net Several studies have demonstrated the potential of pyrazole carboxamide derivatives as inhibitors of human carbonic anhydrase isoforms, particularly hCA I and hCA II. researchgate.netnih.govnih.govsemanticscholar.org For instance, a series of novel pyrazole carboxamide derivatives showed Ki values ranging from 0.119 to 3.999 μM for hCA I and 0.084 to 0.878 μM for hCA II. researchgate.net Another study on 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides reported Ki values in the range of 316.7–533.1 nM for hCA I and 412.5–624.6 nM for hCA II. nih.gov

| Compound Series | Target Isoform | Inhibition Constant (Ki) Range |

|---|---|---|

| Novel pyrazole carboxamide derivatives | hCA I | 0.119–3.999 μM |

| hCA II | 0.084–0.878 μM | |

| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA I | 316.7–533.1 nM |

| hCA II | 412.5–624.6 nM |

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunomodulatory enzyme that has gained attention as a target in cancer immunotherapy. nih.gov While the pyrazole scaffold is common in medicinal chemistry, the reviewed literature did not provide specific examples of this compound analogs as direct IDO1 inhibitors. Research on IDO1 inhibitors has explored other heterocyclic structures, such as 1,2,3-triazole derivatives. nih.gov

Receptor Ligand Binding and Functional Characterization

Cannabinoid Receptor (CB1, CB2) Antagonism/Agonism

The 1H-pyrazole-3-carboxamide scaffold is a well-established pharmacophore for cannabinoid receptor ligands. The prototypical CB1 receptor antagonist/inverse agonist, rimonabant (B1662492), features this core structure. Structure-activity relationship (SAR) studies on rimonabant analogs have explored modifications at the 3-position of the pyrazole ring. These studies have shown that most analogs exhibit selectivity for the CB1 receptor, with many lacking affinity for the CB2 receptor. Interestingly, many of these 3-substituted pyrazole analogs produce agonist-like effects in mice, which are not mediated by CB1 or CB2 receptors, suggesting a novel mechanism of action.

Nucleic Acid Interaction Studies

Some 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, suggesting an alternative mechanism for their observed biological effects, such as anticancer activity. nih.govjst.go.jpscilit.comcncb.ac.cn In one study, four novel 1H-pyrazole-3-carboxamide derivatives were synthesized and their interaction with DNA was investigated. nih.govjst.go.jpscilit.comcncb.ac.cn The compound pym-5 (5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide) displayed the highest DNA-binding affinity with a binding constant (K) of 1.06×10⁵ M⁻¹. nih.govjst.go.jpscilit.comcncb.ac.cn Further experiments, including fluorescence spectroscopy and DNA cleavage assays, indicated that pym-5 could significantly alter DNA conformation and induce cleavage of supercoiled plasmid DNA. nih.govjst.go.jpscilit.comcncb.ac.cn These findings suggest that DNA can be a potential biological target for this class of pyrazole derivatives. nih.govjst.go.jpscilit.comcncb.ac.cn

DNA Minor Groove Binding Investigations

Certain analogs of this compound have been investigated for their potential to interact with DNA, a key target for many anti-cancer agents. Theoretical modeling and experimental studies have suggested that these compounds may bind to the minor groove of the DNA double helix. scilit.comcncb.ac.cnnih.gov This mode of binding is significant as the minor groove, while less sterically hindered than the major groove, presents a unique electrostatic environment that can be selectively targeted by small molecules.

A DNA minor groove binding model was developed for a series of novel 1H-pyrazole-3-carboxamide derivatives, and the binding energy for these compounds was predicted. scilit.comcncb.ac.cnnih.gov Subsequent experimental validation through electronic absorption spectroscopy and viscosity measurements confirmed the DNA binding ability of these analogs. scilit.comcncb.ac.cnnih.gov

One notable analog, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), demonstrated the highest DNA-binding affinity among the tested compounds, with a binding constant (K) of 1.06×10^5 M^-1. scilit.comcncb.ac.cnnih.gov This strong binding affinity suggests a stable interaction between the compound and DNA, which is a prerequisite for subsequent biological effects.

Table 1: DNA Binding Affinity of a Pyrazole-3-Carboxamide Analog

| Compound Name | Binding Constant (K) (M⁻¹) |

| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) | 1.06 x 10⁵ |

Analysis of DNA Conformation Alterations and Cleavage Activity

The interaction of this compound analogs with DNA can lead to significant alterations in its conformation and, in some cases, result in DNA cleavage. These effects are crucial indicators of the genotoxic potential of these compounds and their ability to disrupt DNA replication and transcription in rapidly dividing cancer cells.

The potent DNA-binding analog, pym-5, was shown to cause a substantial decrease (over 50%) in the emission intensity of the ethidium (B1194527) bromide-calf thymus DNA (EB-CT-DNA) complex in fluorescence spectra. scilit.comcncb.ac.cnnih.gov This quenching effect is indicative of a strong interaction that likely alters the conformation of the DNA, potentially by displacing the intercalated ethidium bromide or by inducing changes in the DNA structure upon binding. scilit.comcncb.ac.cnnih.gov

Furthermore, in a pBR322 DNA cleavage assay, pym-5 exhibited the ability to cleave supercoiled plasmid DNA. scilit.comcncb.ac.cnnih.gov This finding suggests that the compound may not only bind to DNA but also induce strand breaks, a mechanism that can trigger apoptotic pathways in cells. Other 1,3,5-trisubstituted-1H-pyrazole derivatives have also been reported to induce DNA damage, as evidenced by an increased comet tail length in cellular assays, which signifies the presence of DNA strand breaks. rsc.org

Table 2: DNA Interaction and Cleavage Activity of Pyrazole-3-Carboxamide Analogs

| Compound Name | Effect on EB-CT-DNA Fluorescence | DNA Cleavage Activity (pBR322 plasmid) |

| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) | >50% decrease in emission intensity | Demonstrated cleavage activity |

| Other 1,3,5-trisubstituted-1H-pyrazole derivatives | Not reported | Induce DNA damage (comet assay) |

Anti-proliferative Effects and Cellular Pathway Interrogation (In Vitro, excluding human trial data)

Elucidation of Anti-cancer Mechanisms in Cell Lines

Analogs of this compound have demonstrated significant anti-proliferative activity against a variety of cancer cell lines. The underlying mechanisms for this cytotoxicity are multifaceted and involve the induction of apoptosis, cell cycle arrest, and the targeting of key regulatory proteins in cancer cell signaling pathways.

Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have shown that these compounds can exert cytotoxic effects on human breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines. rsc.orgnih.gov The anti-cancer mechanism of some of these derivatives involves the inhibition of Bcl-2, an anti-apoptotic protein, and the activation of pro-apoptotic proteins such as Bax, p53, and Caspase-3. rsc.orgnih.gov This modulation of apoptotic pathways leads to programmed cell death in cancer cells.

Another pyrazole derivative, referred to as 3f, induced a dose- and time-dependent cytotoxicity in MDA-MB-468 triple-negative breast cancer cells. researchgate.net The mechanism of action for this compound was linked to the generation of reactive oxygen species (ROS) and the activation of caspase-3, both of which are key events in the apoptotic cascade. researchgate.net Furthermore, this compound was found to induce cell cycle arrest in the S phase. researchgate.net

The anti-proliferative potential of the pyrazole moiety appears to be influenced by its substitution pattern, with 1,3-diphenyl-pyrazole emerging as a useful scaffold for potent and targeted anticancer candidates. mdpi.com

Table 3: Anti-proliferative Activity of Pyrazole Analogs in Cancer Cell Lines

| Compound Class/Name | Cancer Cell Line(s) | Observed Mechanisms |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 | Inhibition of Bcl-2; Activation of Bax, p53, and Caspase-3; Induction of apoptosis |

| 3f (a 1,3-diaryl-5-trimethoxyphenyl-pyrazole) | MDA-MB-468 | ROS generation; Caspase-3 activation; S-phase cell cycle arrest; Apoptosis |

| 5-Aminopyrazole derivatives | Various leukemic lines | Anti-proliferative activity |

Antimicrobial and Antiparasitic Mechanistic Insights

In addition to their anti-cancer properties, pyrazole carboxamide derivatives have been investigated for their antimicrobial activities. These compounds have shown potential as antibacterial and antifungal agents, with some studies pointing towards specific molecular targets within the microbial cells.

A series of synthesized pyrazole carboxamides were screened for their in vitro antimicrobial susceptibility against different species of bacteria and fungi. researchgate.net The results indicated that compounds with specific substitutions, such as fluoro and chloro groups, exhibited excellent inhibitory potential against the tested organisms. researchgate.net

The mechanism of antibacterial action for some pyrazole derivatives has been attributed to the inhibition of DNA gyrase, an essential enzyme in bacteria that controls DNA topology and is a validated target for antibiotics. eurekaselect.comnih.gov In silico studies have predicted that certain pyrazole compounds can act as inhibitors of S. aureus DNA gyrase, and subsequent experimental testing has confirmed their moderate antibacterial activity. nih.gov

Furthermore, pyrazole-derived hydrazones have been identified as potent growth inhibitors of Gram-positive bacteria, including Staphylococcus aureus, and the Gram-negative bacterium Acinetobacter baumannii. nih.gov The mode of action for these compounds is believed to involve the disruption of the bacterial cell wall. nih.gov

Table 4: Antimicrobial Activity of Pyrazole Carboxamide Analogs

| Compound Class | Microbial Target(s) | Proposed Mechanism(s) of Action |

| Pyrazole carboxamides | Various bacteria and fungi | General growth inhibition |

| Pyrazole derivatives | Staphylococcus aureus | DNA gyrase inhibition |

| Pyrazole-derived hydrazones | Gram-positive bacteria (S. aureus), A. baumannii | Disruption of the bacterial cell wall |

| Thiazolo-pyrazole derivatives | Methicillin-resistant S. aureus (MRSA) | Potent anti-MRSA activity |

| Imidazo-pyridine substituted pyrazoles | Broad-spectrum (Gram-positive and Gram-negative) | Potent antibacterial activity, better than ciprofloxacin (B1669076) in vitro |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structures of N Cyclobutyl 1h Pyrazole 3 Carboxamide and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. researchgate.net For N-cyclobutyl-1H-pyrazole-3-carboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete structural assignment.

The ¹H and ¹³C NMR spectra of this compound and its derivatives offer critical insights into the molecular framework. The assignment of signals is based on their chemical shifts (δ), multiplicities, and coupling constants (J), which are influenced by the electronic environment of each nucleus. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum is characterized by distinct signals corresponding to the pyrazole (B372694) ring, the cyclobutyl group, and the amide linkage.

Pyrazole Protons: The pyrazole ring typically displays two doublets in the aromatic region. The proton at the C4 position (H-4) is expected to resonate at approximately δ 6.8-7.2 ppm, while the proton at the C5 position (H-5) appears further downfield, around δ 7.7-8.5 ppm. sci-hub.stmdpi.com The coupling constant between these two protons (³JHH) is typically small, in the range of 2.0-3.0 Hz.

Amide Proton (NH): The amide N-H proton usually appears as a broad singlet or a doublet (due to coupling with the adjacent CH of the cyclobutyl group) in the region of δ 8.0-9.0 ppm. Its chemical shift can be sensitive to solvent and concentration due to hydrogen bonding. nih.gov

Cyclobutyl Protons: The signals for the cyclobutyl group are found in the aliphatic region. The methine proton (α-CH) attached to the amide nitrogen is expected between δ 4.2-4.6 ppm as a multiplet. The methylene protons (β-CH₂ and γ-CH₂) will appear as complex multiplets in the upfield region, typically between δ 1.6-2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton.

Pyrazole Carbons: The carbon atoms of the pyrazole ring resonate in the aromatic region. The C3 and C5 carbons, being attached to nitrogen atoms, appear at approximately δ 145-160 ppm. The C4 carbon is typically observed further upfield, around δ 105-110 ppm. sci-hub.stktu.edu

Amide Carbonyl (C=O): The carbonyl carbon of the amide group is characterized by a signal in the downfield region, typically at δ 160-165 ppm.

Cyclobutyl Carbons: The α-CH carbon of the cyclobutyl ring appears around δ 45-50 ppm. The β-CH₂ carbons are expected at δ 28-35 ppm, and the γ-CH₂ carbon is found at δ 15-20 ppm.

Interactive Table: Expected NMR Chemical Shifts (δ in ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Typical Multiplicity |

| Pyrazole H-4 | 6.8 - 7.2 | 105 - 110 | d |

| Pyrazole H-5 | 7.7 - 8.5 | 145 - 155 | d |

| Pyrazole C-3 | - | 150 - 160 | s |

| Amide NH | 8.0 - 9.0 | - | br s or d |

| Amide C=O | - | 160 - 165 | s |

| Cyclobutyl α-CH | 4.2 - 4.6 | 45 - 50 | m |

| Cyclobutyl β-CH₂ | 1.8 - 2.5 | 28 - 35 | m |

| Cyclobutyl γ-CH₂ | 1.6 - 1.9 | 15 - 20 | m |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments such as COSY, HSQC, and HMBC are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. It would show correlations between H-4 and H-5 of the pyrazole ring and within the cyclobutyl ring's spin system, confirming the connectivity of the aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each carbon signal by linking it to its attached proton (e.g., C4 to H-4, C5 to H-5, and the carbons of the cyclobutyl ring to their respective protons).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound would include:

The amide NH proton to the amide carbonyl carbon (C=O) and the cyclobutyl α-CH carbon.

The cyclobutyl α-CH proton to the amide carbonyl carbon (C=O).

The pyrazole H-4 and H-5 protons to the pyrazole C-3 and the amide carbonyl carbon, confirming the attachment of the carboxamide group at the C3 position. ktu.edu

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For this compound (C₈H₁₁N₃O), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion (M⁺).

The electron ionization (EI) mass spectrum would exhibit a molecular ion peak at m/z 177. The fragmentation of this molecular ion is predictable and provides structural confirmation. Key fragmentation pathways for pyrazole derivatives often involve the cleavage of substituent groups and the rupture of the heterocyclic ring. researchgate.netgbiosciences.com

Expected fragmentation patterns include:

α-Cleavage: Cleavage of the N-cyclobutyl bond, leading to a fragment corresponding to the pyrazole-3-carboxamide moiety.

Amide Bond Cleavage: Scission of the amide bond can occur in two ways:

Formation of the pyrazole-3-carbonyl cation at m/z 110.

Formation of the cyclobutylaminium ion.

Loss of Cyclobutyl Group: Fragmentation can lead to the loss of the cyclobutyl group as a neutral molecule (C₄H₇), resulting in a significant peak.

Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, typically through the loss of neutral molecules like HCN (27 Da) or N₂ (28 Da), which is characteristic of nitrogen-containing heterocycles. researchgate.net

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 177 | [C₈H₁₁N₃O]⁺ | Molecular Ion (M⁺) |

| 122 | [C₄H₄N₃O]⁺ | Loss of cyclobutyl radical (•C₄H₇) |

| 110 | [C₄H₃N₂O]⁺ | Cleavage of amide C-N bond |

| 83 | [C₄H₃N₂]⁺ | Loss of HCN from m/z 110 |

| 67 | [C₄H₇N]⁺ | Cyclobutylaminium fragment |

| 55 | [C₄H₇]⁺ | Cyclobutyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. tandfonline.com These methods are excellent for identifying the functional groups present in this compound. tandfonline.com

The IR spectrum would show characteristic absorption bands corresponding to the vibrations of specific bonds:

N-H Stretching: Two distinct N-H stretching vibrations are expected. The pyrazole N-H stretch typically appears as a broad band around 3100-3300 cm⁻¹. The amide N-H stretch is observed in the 3200-3400 cm⁻¹ region. pjoes.comnist.gov

C-H Stretching: Aromatic C-H stretching from the pyrazole ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutyl group will appear just below 3000 cm⁻¹ (around 2850-2970 cm⁻¹). nist.gov

C=O Stretching (Amide I): A strong, sharp absorption band corresponding to the amide carbonyl stretch is a prominent feature, typically appearing in the range of 1640-1680 cm⁻¹. nanobioletters.com

N-H Bending (Amide II): This band, resulting from N-H bending coupled with C-N stretching, is found around 1520-1570 cm⁻¹.

C=N and C=C Stretching: Vibrations from the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. mdpi.com

C-N Stretching: The amide C-N stretching vibration appears in the 1200-1350 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the pyrazole and cyclobutyl rings.

Interactive Table: Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide & Pyrazole | 3100 - 3400 | Medium, often broad |

| C-H Stretch | Pyrazole (sp²) | 3020 - 3100 | Medium |

| C-H Stretch | Cyclobutyl (sp³) | 2850 - 2970 | Strong |

| C=O Stretch (Amide I) | Amide | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1520 - 1570 | Medium-Strong |

| C=N / C=C Stretch | Pyrazole Ring | 1400 - 1600 | Medium-Variable |

| C-N Stretch | Amide | 1200 - 1350 | Medium |

Electronic Absorption and Fluorescence Spectroscopy for Interaction Studies

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of molecules and their interactions with other species. Pyrazole-containing compounds are known to exhibit interesting photophysical properties. pjoes.comnih.govresearchgate.net

UV-Vis Absorption: this compound is expected to show absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the pyrazole ring. nih.gov The position and intensity of the absorption maximum (λ_max) can be influenced by the solvent polarity. These spectroscopic properties are critical for studying potential interactions, such as binding to biological macromolecules like DNA. nih.gov For instance, upon binding, shifts in the absorption wavelength (bathochromic or hypsochromic) or changes in molar absorptivity (hyperchromism or hypochromism) can be observed, providing evidence of the interaction. nih.gov

Fluorescence Spectroscopy: Many pyrazole derivatives exhibit fluorescence, emitting light after being excited by UV radiation. nih.govresearchgate.net The emission spectrum, quantum yield, and fluorescence lifetime are sensitive to the molecule's environment. Changes in fluorescence intensity (quenching or enhancement) or shifts in the emission wavelength upon the addition of a binding partner can be used to quantify binding affinities and probe the nature of the interaction site. nih.gov These techniques are valuable for screening the compound's potential as a fluorescent probe or for studying its interactions in complex systems.

Computational Chemistry and in Silico Modeling of N Cyclobutyl 1h Pyrazole 3 Carboxamide Systems

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or its approximations) to provide detailed information on electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic properties of molecules due to its balance of accuracy and computational efficiency. nih.gov DFT calculations are used to optimize the molecular geometry of N-cyclobutyl-1H-pyrazole-3-carboxamide, determining the most stable arrangement of its atoms.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. researchgate.net These calculations help in understanding charge transfer properties within the molecule and its potential reaction sites. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, rotations around the bonds connecting the cyclobutyl ring to the amide nitrogen and the pyrazole (B372694) ring to the carboxamide group give rise to various conformers, each with a different potential energy.

The process involves systematically rotating key torsion angles and calculating the energy of each resulting conformation. researchgate.net Energy minimization techniques, often performed using force fields or quantum mechanical methods, are then applied to find the local and global energy minima on the potential energy surface. The conformer with the lowest energy (the global minimum) represents the most stable and likely three-dimensional structure of the molecule under a given set of conditions. iu.edu.sa Identifying the lowest energy conformation is essential for subsequent studies like molecular docking, as it represents the most probable bioactive conformation.

Table 2: Example of Conformational Energy Profile

| Conformer | Torsion Angle (N-C_cyclobutyl) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 1 (Anti) | 180° | 0.00 | Most Stable (Global Minimum) |

| 2 (Gauche) | 60° | 1.5 | Stable (Local Minimum) |

Note: This table provides a simplified, hypothetical example of a conformational analysis.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein.

Docking simulations place the ligand into the binding site of a protein in numerous possible orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding score or binding free energy. mdpi.com The pose with the best score is predicted to be the most favorable binding mode. ijpbs.com

For this compound, docking studies can identify how the molecule fits into the active site of a specific enzyme or receptor. The binding affinity scores help in ranking it against other potential inhibitors, prioritizing compounds with stronger predicted interactions for further experimental testing. nih.gov These studies are crucial for structure-based drug design, where the goal is to optimize the ligand's structure to improve its fit and affinity for the target. nih.gov

Table 3: Illustrative Molecular Docking Results

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interactions |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | 150 nM | Hydrogen bonds, Hydrophobic interactions |

| Carbonic Anhydrase II | -7.2 | 800 nM | Metal coordination, Hydrogen bonds |

Note: Data is hypothetical and serves to illustrate the output of molecular docking simulations.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions between the ligand and the protein. mui.ac.ir These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, are critical for the stability of the ligand-protein complex. nih.gov

By analyzing the predicted binding pose of this compound, researchers can identify the key amino acid residues in the protein's active site that are essential for binding. For example, the amide group of the compound might act as a hydrogen bond donor or acceptor with polar residues like serine or histidine, while the cyclobutyl and pyrazole rings may engage in hydrophobic interactions with nonpolar residues such as leucine or valine. rsc.org This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding properties. mdpi.com

Table 4: Predicted Interactions between this compound and a Target Protein

| Ligand Group | Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Pyrazole N-H | ASP 145 | Hydrogen Bond | 2.1 |

| Amide C=O | LYS 33 | Hydrogen Bond | 1.9 |

| Cyclobutyl Ring | LEU 134 | Hydrophobic | 3.8 |

Note: This table presents a hypothetical set of interactions to demonstrate the detailed output of docking analysis.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, allowing for the observation of conformational changes and the assessment of the complex's stability. nih.gov

Table 5: Typical Output from Molecular Dynamics Simulation Analysis

| Analysis Metric | Average Value | Interpretation |

|---|---|---|

| RMSD of Protein Backbone | 1.5 Å | The protein structure is stable throughout the simulation. |

| RMSD of Ligand | 0.8 Å | The ligand remains stably bound in the active site. |

| RMSF of Active Site Residues | < 1.0 Å | Key interacting residues show low fluctuation, indicating stable contacts. |

Note: The values are exemplary and represent a stable ligand-protein complex during an MD simulation.

In Silico Property Prediction (excluding ADME outcome)

Computational, or in silico, modeling serves as a powerful tool in modern chemistry, enabling the prediction of molecular properties and behaviors without the need for extensive laboratory experimentation. For this compound and its analogues, these predictive models offer valuable insights into their fundamental physicochemical characteristics. These predicted properties are instrumental in understanding the compound's potential behavior in various chemical and biological systems.

Detailed computational analyses of compounds structurally related to this compound, such as 1-(cyclohexylmethyl)pyrazole-3-carboxamide, provide a strong basis for estimating its molecular properties. The substitution of a cyclobutyl group for a cyclohexyl group is not expected to dramatically alter the core physicochemical parameters. The following table summarizes key molecular descriptors that have been computationally predicted for a closely related analogue, offering a reliable projection for the properties of this compound.

Table 1: Predicted Physicochemical Properties of a Close Analogue of this compound

| Property | Predicted Value |

| Molecular Weight | 207.27 g/mol |

| XLogP3-AA | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

These predicted values offer a foundational understanding of the molecule's characteristics. The molecular weight is a fundamental physical property calculated from the atomic weights of its constituent atoms. The XLogP3-AA value, a measure of lipophilicity, suggests a moderate degree of solubility in both lipid and aqueous environments. The hydrogen bond donor and acceptor counts indicate the potential for forming hydrogen bonds, which is crucial for its interaction with other molecules, including biological targets. The number of rotatable bonds provides an indication of the molecule's conformational flexibility.

It is important to note that while these in silico predictions are highly informative, they are based on computational models and algorithms. As such, they provide valuable estimations that can guide further research and experimental validation.

Future Prospects and Emerging Research Directions for N Cyclobutyl 1h Pyrazole 3 Carboxamide in Chemical Science

Development of Next-Generation Pyrazole (B372694) Carboxamide Scaffolds

The development of novel analogs of N-cyclobutyl-1H-pyrazole-3-carboxamide is a primary focus for enhancing therapeutic potential. nih.gov Current research emphasizes systematic structural modifications to improve potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are crucial in guiding these modifications. For instance, research on related pyrazole carboxamide derivatives has shown that substitutions on the pyrazole ring and the carboxamide nitrogen significantly influence biological activity. nih.govresearchgate.net

Key strategies for developing next-generation scaffolds include:

Bioisosteric Replacement: Replacing the cyclobutyl group with other cyclic or acyclic moieties to explore different binding interactions and physicochemical properties.

Scaffold Hopping: Utilizing computational tools to identify novel core structures that mimic the pharmacophoric features of this compound.

Fragment-Based Growth: Attaching small molecular fragments to the core scaffold to probe for additional binding pockets on the target protein, a strategy that has been successfully applied to other pyrazole derivatives to discover potent inhibitors. nih.govmdpi.com

These approaches, supported by synthetic chemistry, will continue to generate diverse libraries of pyrazole carboxamide derivatives with potentially improved therapeutic characteristics.

| Strategy | Description | Potential Outcome |

|---|---|---|

| Bioisosteric Replacement | Substitution of the cyclobutyl group with other functional groups to alter physicochemical properties. | Improved potency, selectivity, and pharmacokinetic profiles. |

| Scaffold Hopping | Identification of new core structures that maintain key pharmacophoric features. | Discovery of novel intellectual property and overcoming limitations of the original scaffold. |

| Fragment-Based Growth | Addition of small molecular fragments to the core structure to explore new binding interactions. | Enhanced binding affinity and selectivity for the target protein. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel compounds. For this compound and its analogs, AI and ML can be applied in several ways:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their structural features. These models help prioritize which compounds to synthesize and test, saving time and resources. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties, using the this compound scaffold as a starting point. These models can explore a vast chemical space to identify novel and potent drug candidates.

Virtual Screening: ML-based scoring functions can more accurately predict the binding affinity of pyrazole carboxamide derivatives to their biological targets during virtual high-throughput screening campaigns.

The integration of these computational approaches allows for a more rational and efficient exploration of the chemical space around the this compound core.

Exploration of New Biological Targets and Disease Areas (Academic Perspective)

While pyrazole carboxamides have been explored for various therapeutic areas, including as anticancer and anti-inflammatory agents, academic research continues to uncover new potential applications. nih.gov The versatility of the pyrazole scaffold allows for its adaptation to a wide range of biological targets. nih.gov

Recent academic investigations into pyrazole derivatives have revealed potential activities against:

Kinases: Many pyrazole-based compounds have been identified as potent kinase inhibitors, a class of drugs with broad applications in oncology. mdpi.comnih.gov Further screening of this compound derivatives against a panel of kinases could reveal novel anticancer agents.

Factor XIa: Some 5-phenyl-1H-pyrazole-3-carboxamide derivatives have been identified as inhibitors of Factor XIa, a target for anticoagulant drugs with a potentially reduced risk of bleeding. nih.govmdpi.com

DNA Binding: Certain novel 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA and exhibit cleavage activity, suggesting a potential mechanism for anticancer effects. nih.govcncb.ac.cn

The exploration of these and other novel targets in academic settings is crucial for expanding the therapeutic potential of the this compound scaffold.

| Biological Target | Therapeutic Area | Supporting Evidence |

|---|---|---|

| Kinases | Oncology | Numerous pyrazole derivatives exhibit potent kinase inhibition. mdpi.comnih.gov |

| Factor XIa | Anticoagulation | Derivatives of 5-phenyl-1H-pyrazole-3-carboxamide show inhibitory activity. nih.govmdpi.com |

| DNA | Oncology | Some 1H-pyrazole-3-carboxamide derivatives demonstrate DNA binding and cleavage. nih.govcncb.ac.cn |

Advanced Methodologies for High-Throughput Screening and Lead Discovery

The discovery of new leads based on the this compound scaffold will be accelerated by advancements in high-throughput screening (HTS) and lead discovery techniques.

Emerging methodologies include:

High-Content Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to assess the effects of compounds on complex cellular phenotypes, providing a more detailed understanding of their biological activity.

DNA-Encoded Libraries (DELs): DEL technology allows for the screening of billions of compounds simultaneously, each tagged with a unique DNA barcode. This approach can rapidly identify novel pyrazole carboxamide derivatives that bind to a specific target.

Fragment-Based Screening (FBS): As previously mentioned, FBS can be used to identify small molecular fragments that bind to a target of interest. These fragments can then be grown or linked to build more potent lead compounds based on the this compound core. nih.govmdpi.com

These advanced screening platforms, combined with the power of AI and medicinal chemistry, will undoubtedly lead to the discovery of the next generation of drugs derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-cyclobutyl-1H-pyrazole-3-carboxamide with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of β-ketoesters with hydrazines to form the pyrazole core, followed by cyclobutyl-group introduction via nucleophilic substitution or coupling reactions. Key steps include:

- Cyclization : Use acidic conditions (e.g., H₂SO₄) to promote pyrazole ring formation .

- Amide Coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) to attach the cyclobutyl group to the pyrazole-3-carboxylic acid intermediate .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product .

- Critical Parameters : Temperature control (±2°C) during cyclization and inert atmospheres (N₂/Ar) for moisture-sensitive steps are essential to minimize side reactions .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., cyclobutyl CH₂ groups at δ 2.5–3.5 ppm) and confirms amide bond formation (NH resonance at δ 8.0–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 220.1084 for C₉H₁₃N₃O₂) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclobutyl moiety and hydrogen-bonding patterns .

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT-based NMR simulations) to resolve structural uncertainties .

Q. How can researchers optimize the solubility and stability of this compound for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test polar aprotic solvents (DMSO, DMF) for stock solutions and aqueous buffers (PBS at pH 7.4) with ≤1% co-solvents for biological assays .

- Stability Studies : Use HPLC-UV to monitor degradation under light, heat (40°C), and varying pH (3–9). Lyophilization improves long-term storage .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be systematically addressed?

- Methodological Answer :

- Dose-Response Reproducibility : Replicate enzyme inhibition assays (e.g., kinase or protease targets) across multiple labs using standardized protocols (IC₅₀ values ± SEM) .

- Orthogonal Assays : Combine biochemical (e.g., fluorescence-based) and cellular (e.g., cytotoxicity in HEK293 cells) assays to confirm target specificity .

- Meta-Analysis : Compare structural analogs (e.g., cyclopentyl vs. cyclobutyl substituents) to isolate steric/electronic effects on activity .

Q. What computational strategies are effective for predicting the binding mode of this compound to therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., kinases). Validate with MD simulations (50 ns trajectories) to assess binding stability .

- QSAR Modeling : Train models on pyrazole-carboxamide derivatives to correlate substituent properties (logP, polar surface area) with activity .

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacokinetic profile of this compound?

- Methodological Answer :

- Derivative Synthesis : Modify the cyclobutyl group (e.g., fluorination) or pyrazole substituents (e.g., methyl vs. chloro) to alter logD and metabolic stability .

- ADME Profiling : Use Caco-2 permeability assays and liver microsome stability tests (human/rat) to prioritize analogs with enhanced oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.